molecular formula C29H27FN2O3S B4311188 4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B4311188
M. Wt: 502.6 g/mol
InChI Key: TWTXFFLXJGPVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes various functional groups such as ethoxy, fluorophenyl, methyl, oxo, thienyl, and carboxamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be achieved through multi-step organic reactions. The synthetic route typically involves the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.

    Introduction of the thienyl group: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling to introduce the thienyl group onto the hexahydroquinoline core.

    Functionalization with ethoxy and fluorophenyl groups: These groups can be introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid derivative with an amine.

Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methyl groups, leading to the formation of sulfoxides, sulfones, or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: Its chemical properties may make it useful in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity. For example, the carboxamide group may form hydrogen bonds with amino acid residues in the active site of an enzyme, while the aromatic rings may engage in π-π interactions with aromatic residues. These interactions can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include other hexahydroquinoline derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

  • 4-(4-methoxyphenyl)-N-(3-chlorophenyl)-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 4-(4-ethoxyphenyl)-N-(3-bromophenyl)-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 4-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-(2-furyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

These compounds highlight the versatility of the hexahydroquinoline scaffold and its potential for further modification to enhance its properties for various applications.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN2O3S/c1-3-35-22-11-9-18(10-12-22)27-26(29(34)32-21-7-4-6-20(30)16-21)17(2)31-23-14-19(15-24(33)28(23)27)25-8-5-13-36-25/h4-13,16,19,27,31H,3,14-15H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTXFFLXJGPVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)NC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
4-(4-ETHOXYPHENYL)-N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

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